1-(3,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one
Description
1-(3,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one is a synthetic organic compound characterized by the presence of a difluorophenyl group and a dimethylamino group attached to a propenone backbone
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c1-14(2)4-3-11(15)8-5-9(12)7-10(13)6-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZWINPSKRVANB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC(=C1)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluorobenzaldehyde and dimethylamine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Synthetic Route: The key step involves the condensation of 3,5-difluorobenzaldehyde with dimethylamine in the presence of a base to form the desired product.
Industrial Production: On an industrial scale, the process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and reaction times.
Major Products: The major products formed from these reactions include substituted phenyl derivatives, alcohols, amines, and carboxylic acids.
Scientific Research Applications
1-(3,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: In the materials science field, it is investigated for its potential use in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1-(3,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
1-(3,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one and 1-(3,5-dibromophenyl)-3-(dimethylamino)prop-2-en-1-one share structural similarities but differ in their halogen substituents.
Uniqueness: The presence of fluorine atoms in this compound imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity, distinguishing it from its chlorinated and brominated counterparts.
Biological Activity
1-(3,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one, also known as a derivative of chalcone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a difluorophenyl group and a dimethylamino moiety, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on available literature.
- IUPAC Name : (2E)-1-(3,5-difluoro-2-hydroxyphenyl)-3-(dimethylamino)-2-propen-1-one
- Molecular Formula : C11H11F2NO2
- Molecular Weight : 227.21 g/mol
- CAS Number : 1704264-56-1
- Predicted Boiling Point : 275.3 ± 40.0 °C
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : This compound has demonstrated significant antifungal properties against Candida albicans and Cryptococcus neoformans. In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 0.31 μg/mL to 0.8 μg/mL, indicating potent antifungal activity compared to standard treatments like fluconazole .
- Antiproliferative Effects : Research has shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it exhibited cytotoxicity against breast cancer cells with an IC50 value indicating significant potency .
Antifungal Studies
A study evaluated the efficacy of various fluconazole analogs, including our compound of interest. The results indicated that this compound exhibited superior antifungal activity compared to traditional antifungal agents, achieving 100% survival in mouse models infected with C. albicans when administered at a dose of 50 mg/kg .
Anticancer Activity
In a series of experiments assessing the anticancer properties of chalcone derivatives, the compound demonstrated significant inhibition of cell growth in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The mechanism was linked to the induction of apoptosis through caspase activation pathways .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
